1H,1H-Perfluorohexan-1-ol
Overview
Description
1H,1H-Perfluorohexan-1-ol is a perfluorinated compound that is part of a broader class of chemicals known for their ability to repel water and oil stains. These compounds are widely used in various industrial applications, including surfactants and protective coatings. Due to their unique properties, they are of significant interest in both industrial and academic research settings.
Synthesis Analysis
The synthesis of perfluorinated compounds, including those related to 1H,1H-Perfluorohexan-1-ol, involves several steps that can yield a variety of products. For instance, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates, which are structurally related to 1H,1H-Perfluorohexan-1-ol, can be synthesized by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . This method demonstrates the potential for creating a range of perfluorinated compounds with varying chain lengths and functional groups.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms attached to carbon chains. In the case of 1H,1H-Perfluorohexan-1-ol, the molecule would consist of a six-carbon chain where all the hydrogen atoms have been replaced by fluorine atoms, resulting in a highly stable and inert molecule. The presence of the hydroxyl group at one end of the molecule could potentially affect its reactivity and physical properties.
Chemical Reactions Analysis
Perfluorinated compounds, including 1H,1H-Perfluorohexan-1-ol, can undergo various chemical reactions. For example, the thermolysis of certain perfluoroalkyl phenyliodonium triflates can produce perfluoroalkyl triflates and iodobenzene . The reactivity of these compounds is influenced by the strength of the carbon-iodine bond, which varies depending on the nature of the perfluorinated chain and the adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H,1H-Perfluorohexan-1-ol and related compounds are influenced by their perfluorinated nature. For example, liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes show that these substances have unique phase behaviors at different pressures and temperatures . The perfluorinated chains contribute to the compounds' ability to form supramolecular structures, as observed in perfluorinated 1H-indazoles, which exhibit different types of supramolecular organization depending on the length of the perfluoroalkyl chain .
Relevant Case Studies
Case studies involving perfluorinated compounds often focus on their environmental impact and potential health effects. For instance, a study on perfluorohexane sulfonate (PFHxS), a compound related to 1H,1H-Perfluorohexan-1-ol, has shown that neonatal exposure can alter neuroprotein levels in the developing mouse brain, suggesting that PFHxS may act as a developmental neurotoxicant . This highlights the importance of understanding the biological interactions of perfluorinated compounds, given their widespread use and persistence in the environment.
Scientific Research Applications
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Organic Synthesis
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Polymer Production
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Polymer Coatings
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Drug Development
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Environmental Monitoring
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Fluorous Nanocapsules
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Precursors for PFAS Compounds
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Water and Oil Repellent
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Health Monitoring
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Synthesis of Fluoroalkyl Ether Synthons
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFZPVVDBGXQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CH2OH, C6H3F11O | |
Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382070 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluorohexan-1-ol | |
CAS RN |
423-46-1 | |
Record name | 5:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Perfluorohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.